3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative followed by amination and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
2,2-dimethylpropan-1-ol derivatives: These compounds have a similar backbone and can undergo similar chemical reactions.
Uniqueness
What sets 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol apart is the combination of the pyrazole ring with the amino and hydroxyl functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-11-12(3)5-7/h4-5,8,13H,6,10H2,1-3H3 |
InChI Key |
BZYCTJFLBKBZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CN(N=C1)C)O |
Origin of Product |
United States |
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